molecular formula C15H16N2O B178207 N-benzyl-2-(methylamino)benzamide CAS No. 56042-78-5

N-benzyl-2-(methylamino)benzamide

Cat. No. B178207
CAS RN: 56042-78-5
M. Wt: 240.3 g/mol
InChI Key: ZZBQSMGHRZEZIB-UHFFFAOYSA-N
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Description

“N-benzyl-2-(methylamino)benzamide” is a chemical compound with the molecular formula C15H16N2O . It has an average mass of 240.300 Da and a monoisotopic mass of 240.126266 Da .


Synthesis Analysis

While specific synthesis methods for “N-benzyl-2-(methylamino)benzamide” were not found in the search results, a related compound, “cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide”, has been synthesized and evaluated for neuroleptic activity .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(methylamino)benzamide” consists of a benzamide core with a benzyl group and a methylamino group attached . The InChI code for this compound is 1S/C15H16N2O/c1-16-14-10-6-5-9-13(14)15(18)17-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

“N-benzyl-2-(methylamino)benzamide” has a molecular weight of 240.3 g/mol . The InChI key for this compound is ZZBQSMGHRZEZIB-UHFFFAOYSA-N .

Scientific Research Applications

  • Neuroleptic Activity : Compounds related to N-benzyl-2-(methylamino)benzamide have been synthesized and evaluated for their potential as neuroleptics. A study by Iwanami et al. (1981) found that certain analogues, such as N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide, were significantly more active than metoclopramide, a standard neuroleptic drug (Iwanami et al., 1981).

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) reported the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity. These compounds, such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed potential as antidementia agents (Sugimoto et al., 1990).

  • Antibacterial and Antifungal Activities : Research by Adam et al. (2016) on 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide showed antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).

  • Antiarrhythmic Activity : Banitt et al. (1977) studied benzamides with heterocyclic amide side chains for oral antiarrhythmic activity. N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, a compound from this study, was identified for clinical trial as an antiarrhythmic (Banitt et al., 1977).

  • Potential in Cancer Treatment : Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase inhibitor showing promise in cancer treatment (Zhou et al., 2008).

  • Radioligand for Dopamine D2 Receptors : Sánchez-Roa et al. (1989) explored Spectramide, a substituted benzamide, as a selective and potent dopamine D2 receptor antagonist for use in PET or SPECT imaging (Sánchez-Roa et al., 1989).

Safety And Hazards

The safety information for “N-benzyl-2-(methylamino)benzamide” indicates that it is an irritant . Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid dust formation, and not breathe dust .

properties

IUPAC Name

N-benzyl-2-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-16-14-10-6-5-9-13(14)15(18)17-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBQSMGHRZEZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334714
Record name N-benzyl-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(methylamino)benzamide

CAS RN

56042-78-5
Record name 2-(Methylamino)-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56042-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyl-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SM Patel, H Chada, S Biswal, S Sharma… - Synthesis, 2019 - thieme-connect.com
A copper-catalyzed intramolecular α-C–H amination has been developed for the synthesis of quinazolin-4(3H)-one derivatives from commercially available isatoic anhydride and …
Number of citations: 10 www.thieme-connect.com
B Martin - 2002 - search.proquest.com
The synthesis and study of a series of methylated polyamine-fluorophore conjugates is described in this thesis. The conjugates are related by the degree of N-methylation at the N 1 and …
Number of citations: 3 search.proquest.com
M SRILAXMI - 2019 - raiith.iith.ac.in
Heterocyclic compounds, both naturally produced and synthetically derived, often display important biological activity. In fact, more than 67% of the compounds listed in the …
Number of citations: 3 raiith.iith.ac.in

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